molecular formula C6H10O4S B017403 2-Mercaptomethylglutaric acid CAS No. 106146-19-4

2-Mercaptomethylglutaric acid

Cat. No.: B017403
CAS No.: 106146-19-4
M. Wt: 178.21 g/mol
InChI Key: LDFDXRPEWZHIML-UHFFFAOYSA-N
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Description

2-Mercaptomethylglutaric acid is an organic compound with the molecular formula C6H10O4S It is a derivative of glutaric acid, where one of the methylene groups is substituted with a mercaptomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptomethylglutaric acid can be synthesized through several methods. One common approach involves the reaction of glutaric acid with thiol-containing reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where glutaric acid is reacted with mercaptans. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptomethylglutaric acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Mercaptomethylglutaric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-mercaptomethylglutaric acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    Glutaric Acid: The parent compound, lacking the mercaptomethyl group.

    2-Mercaptomethylsuccinic Acid: Similar structure but with a shorter carbon chain.

    2-Mercaptomethyladipic Acid: Similar structure but with a longer carbon chain.

Uniqueness: 2-Mercaptomethylglutaric acid is unique due to the presence of both carboxylic acid and mercapto functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

106146-19-4

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

2-(sulfanylmethyl)pentanedioic acid

InChI

InChI=1S/C6H10O4S/c7-5(8)2-1-4(3-11)6(9)10/h4,11H,1-3H2,(H,7,8)(H,9,10)

InChI Key

LDFDXRPEWZHIML-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(CS)C(=O)O

Canonical SMILES

C(CC(=O)O)C(CS)C(=O)O

Synonyms

2-mercaptomethylglutaric acid
2-MMGA

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
O=C(O)CCC(CSC(=O)c1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

S-Benzoyl-2-mercaptomethylglutaric acid (2 g, 7.08 mmol) was added with stirring to 2-methoxyethylamine (20 mL) kept at 0°-5° C. The resulting solution was stirred for 2 hours at 0° C. and at 30° C. for 1 hour. The thick viscous liquid was evaporated at 60° C. under vacuum to a transparent gel. The residue was dissolved in oxygen-free water (40 mL) and extracted with three portions of EtOAc. The aqueous fraction was acidified with 18% HCl and reextracted with EtOAc. The EtOAc layer was dried over Na2SO4 and evaporated to a thick gel. The residue was dissolved in a mixture of EtOAc/hexane and cooled to -18° C. overnight. The white precipitate formed was collected by filtration, washed and dried under vacuum at room temperature to yield, 1.16 g (91.8%) of the captioned product (mp 75° C.).
Name
S-Benzoyl-2-mercaptomethylglutaric acid
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
captioned product
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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